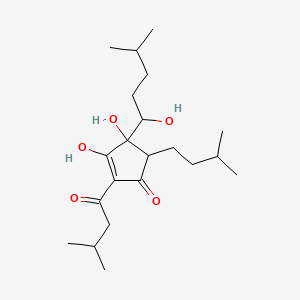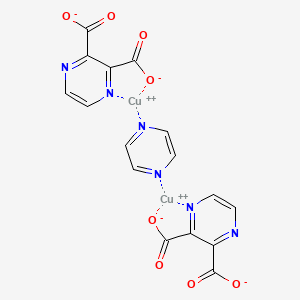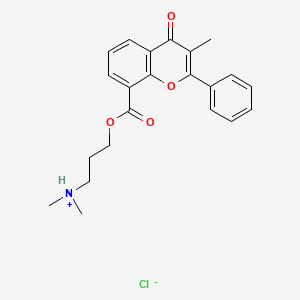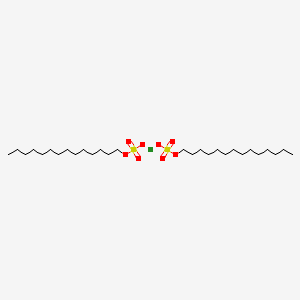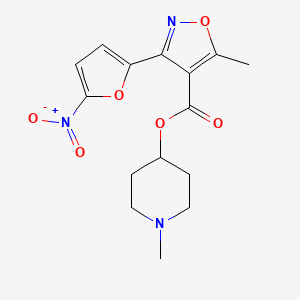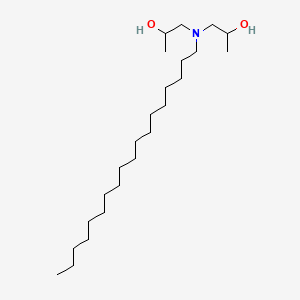
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester is a chemical compound with the molecular formula C16H15ClN4O2 and a molecular weight of 332.78478 g/mol. This compound is known for its unique structure, which includes a tetrazolium ring, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring into different reduced forms, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, reduced tetrazolium compounds, and substituted esters.
Wissenschaftliche Forschungsanwendungen
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazolium compounds.
Biology: The compound is employed in biochemical assays, particularly in the measurement of cell viability and proliferation.
Industry: The compound is used in the production of dyes and pigments, as well as in various analytical techniques.
Wirkmechanismus
The mechanism of action of 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester involves its interaction with cellular components. The tetrazolium ring can undergo reduction in the presence of cellular reductases, leading to the formation of colored formazan products. This property is exploited in various assays to measure cell viability and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with different substituents on the tetrazolium ring.
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Widely used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Another tetrazolium compound used in cell proliferation assays.
Uniqueness
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other tetrazolium compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2118-45-8 |
|---|---|
Molekularformel |
C16H15ClN4O2 |
Molekulargewicht |
330.77 g/mol |
IUPAC-Name |
ethyl 2,3-diphenyltetrazol-2-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C16H15N4O2.ClH/c1-2-22-16(21)15-17-19(13-9-5-3-6-10-13)20(18-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NRLBYRNLGXJQER-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



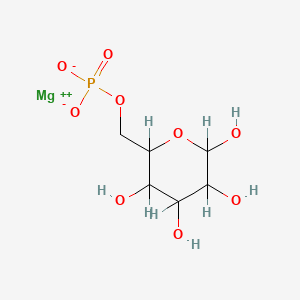
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
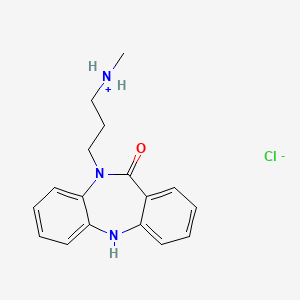
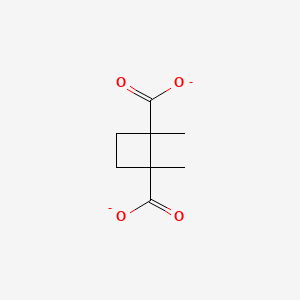
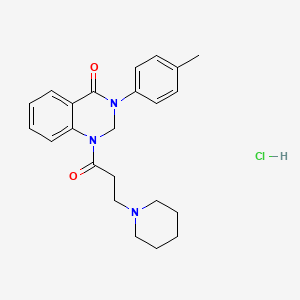
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

